6-(Trifluoromethoxy)pyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethoxy)pyrazin-2-amine is a chemical compound with the molecular formula C5H4F3N3O. It is characterized by the presence of a trifluoromethoxy group attached to a pyrazine ring.
Vorbereitungsmethoden
One common method is the Buchwald-Hartwig amination, which involves the coupling of 2-chloro-5-trifluoromethoxypyrazine with an amine . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like tetrahydrofuran (THF). Industrial production methods may involve scalable processes that ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
6-(Trifluoromethoxy)pyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki and Sonogashira couplings.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethoxy)pyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, including its role in drug design and development.
Industry: The compound’s unique properties make it valuable in the development of new materials and industrial processes
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethoxy)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group imparts unique electronic and steric properties, which can influence the compound’s binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
6-(Trifluoromethoxy)pyrazin-2-amine can be compared with other similar compounds, such as:
6-(Trifluoromethoxy)pyridin-2-amine: This compound has a pyridine ring instead of a pyrazine ring, which can result in different chemical properties and applications.
2-Amino-6-(trifluoromethoxy)benzoxazole: This compound is structurally related but contains a benzoxazole ring, which may impart different biological activities.
Eigenschaften
Molekularformel |
C5H4F3N3O |
---|---|
Molekulargewicht |
179.10 g/mol |
IUPAC-Name |
6-(trifluoromethoxy)pyrazin-2-amine |
InChI |
InChI=1S/C5H4F3N3O/c6-5(7,8)12-4-2-10-1-3(9)11-4/h1-2H,(H2,9,11) |
InChI-Schlüssel |
PZNXXLUDAHAQGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(C=N1)OC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.